molecular formula C8H15NO2 B3067903 N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide CAS No. 190848-36-3

N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide

Cat. No. B3067903
CAS RN: 190848-36-3
M. Wt: 157.21 g/mol
InChI Key: AGGYRMQIIFNGRR-YUMQZZPRSA-N
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Description

“N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide” is a chemical compound with the CAS Number: 137254-02-5 . It has a molecular weight of 143.19 and is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide” is C7H13NO2 . The InChI code for this compound is 1S/C7H13NO2/c1-5(9)8-6-3-2-4-7(6)10/h6-7,10H,2-4H2,1H3,(H,8,9)/t6-,7-/m0/s1 .


Physical And Chemical Properties Analysis

“N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide” is a solid at room temperature . It has a molecular weight of 143.19 . The compound should be stored in a refrigerator .

Scientific Research Applications

Anticonvulsant Activity

N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide derivatives have been studied for their potential anticonvulsant properties. A study by Pękala et al. (2011) synthesized and investigated a group of these compounds, finding that one, in particular, showed effectiveness in models of seizures and was also observed to enhance the effect of GABA while inhibiting voltage-gated sodium currents (Pękala et al., 2011).

Mechanism of Cis-Trans Epimerization

The mechanism of cis-trans epimerization of these compounds has been a subject of study. For instance, a theoretical and experimental study by Wang (2013) proposed a new possible reaction pathway for the epimerization of N-(4-hydroxycyclohexyl)-acetamide, providing insights into the chemical behavior of these molecules (Wang, 2013).

Synthesis and Muscarinic Agonist Activity

Another application is in the synthesis and evaluation of muscarinic agonist activity. Research conducted by Pukhalskaya et al. (2010) demonstrated the preparation of substituted N-(silatran-1-ylmethyl)acetamides and their partial agonist activity on muscarinic receptors, which mimic the effect of acetylcholine (Pukhalskaya et al., 2010).

Anti-Arthritic and Anti-Inflammatory Activity

Additionally, N-(2-hydroxy phenyl) acetamide, a related compound, has been investigated for its anti-arthritic and anti-inflammatory properties. A study by Jawed et al. (2010) observed significant anti-arthritic effects in an experimental model, highlighting its potential therapeutic applications (Jawed et al., 2010).

Synthesis and Analytical Characterizations

Finally, the synthesis and characterization of N-alkyl-arylcyclohexylamines, which are structurally related, have been explored due to their potential as new psychoactive substances. Wallach et al. (2016) described the synthesis of various derivatives and provided analytical characterizations useful in identifying new substances of abuse (Wallach et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 , which provide guidance on measures to take to prevent and respond to exposure .

properties

IUPAC Name

N-[(1S,2S)-2-hydroxycyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGYRMQIIFNGRR-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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